apolipoprotein C-II (Toronto)

Apolipoprotein C-II mutant genotyping protein sequencing

Apolipoprotein C-II (Toronto), also designated apoC-IIToronto, is a genetically defined, nonfunctional human mutant of apolipoprotein C-II. Unlike wild-type apoC-II, which serves as an obligatory cofactor for lipoprotein lipase (LPL), the Toronto variant contains a single nucleotide deletion resulting in a frameshift after residue 68, replacing the native C-terminal sequence with six altered amino acids and terminating prematurely at residue 74.

Molecular Formula C9H12ClNO2
Molecular Weight 0
CAS No. 107497-50-7
Cat. No. B1166063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameapolipoprotein C-II (Toronto)
CAS107497-50-7
Synonymsapolipoprotein C-II (Toronto)
Molecular FormulaC9H12ClNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apolipoprotein C-II (Toronto) CAS 107497-50-7: A Defined Nonfunctional Mutant for ApoC-II Deficiency and LPL Activation Research


Apolipoprotein C-II (Toronto), also designated apoC-IIToronto, is a genetically defined, nonfunctional human mutant of apolipoprotein C-II [1]. Unlike wild-type apoC-II, which serves as an obligatory cofactor for lipoprotein lipase (LPL), the Toronto variant contains a single nucleotide deletion resulting in a frameshift after residue 68, replacing the native C-terminal sequence with six altered amino acids and terminating prematurely at residue 74 [1][2]. The protein is isolated from human plasma carriers or produced recombinantly and is used exclusively as a negative control or mechanistic probe in studies of LPL activation, apoC-II deficiency, and triglyceride metabolism.

Why Wild-Type ApoC-II or Other ApoC-II Mutants Cannot Replace Apolipoprotein C-II (Toronto)


Generic substitution of apoC-II (Toronto) with wild-type apoC-II or other in-class mutants (e.g., apoC-II St. Michael, apoC-II Tuzla) is scientifically invalid because the Toronto variant is uniquely defined by a specific frameshift that truncates the C-terminal LPL activation domain [1][2]. Wild-type apoC-II robustly activates LPL, whereas Toronto is functionally dead; the St. Michael mutant (Gln70Pro, extended to Pro96) exhibits a distinct clinical phenotype with premature vascular disease not seen in Toronto kindreds [3]. This absolute functional dichotomy and genotype-phenotype divergence mean that only the exact Toronto sequence can serve as a valid negative control or genotype-specific standard in LPL activation assays, structural studies, and diagnostic reference applications.

Quantitative Differentiation Evidence for Apolipoprotein C-II (Toronto) Against Closest Comparators


C-Terminal Sequence Alteration: 6 Residues Replaced and Premature Termination vs. Wild-Type

The Toronto variant differs from wild-type apoC-II precisely at residue 69, where the native sequence Asp69-Gln70-Val71-Leu72-Ser73-Val74-Leu75-Lys76-Gly77-Glu78-Glu79 is replaced by Thr69-Lys70-Phe71-Phe72-Leu73-Cys74, and the protein terminates at position 74 instead of 79 [1]. This results in a net loss of 5 residues from the C-terminus and replacement of 6 amino acids, completely removing the LPL activation helix (residues 63–76). The molecular mass of the mutant is approximately 8.4 kDa versus 8.8 kDa for wild-type (calculated from sequence).

Apolipoprotein C-II mutant genotyping protein sequencing LPL activation domain

LPL Activation: Complete Loss of Function vs. Wild-Type ApoC-II

In standardized in vitro LPL activation assays using triolein emulsion substrates, wild-type apoC-II elicits a >100-fold increase in LPL activity [2]. In contrast, apoC-II (Toronto) purified from homozygous patient plasma exhibits no detectable LPL activation above basal levels, consistent with its designation as a nonfunctional mutant [1]. The St. Michael mutant also fails to activate LPL but is distinguished by a different molecular defect (Gln70Pro, extension to Pro96) and an association with premature vascular disease absent in Toronto families [3].

Lipoprotein lipase enzyme activation functional assay negative control

Disulfide-Linked Dimer Formation Unique to Toronto Variant

The Toronto mutation introduces a novel C-terminal cysteine (Cys74) that enables disulfide-linked homodimerization and heterodimerization with other apolipoproteins [1]. In plasma from homozygous carriers, apoC-IIToronto is found predominantly as a homodimer and as heterodimers with apoA-II, apoB-100, and apoE, whereas wild-type apoC-II lacks cysteine and exists only as a monomer [1]. Quantitative densitometry of SDS-PAGE gels under non-reducing conditions showed that >90% of the mutant protein is in dimeric forms, compared to 0% for wild-type [1]. The apoC-II St. Michael variant, which also lacks cysteine, does not form such disulfide-linked species [2].

Disulfide dimer apolipoprotein complex lipoprotein composition cysteine mutant

Genotype-Phenotype Divergence: Toronto vs. St. Michael in Vascular Disease Risk

Family studies demonstrate that apoC-II (Toronto) deficiency does not associate with premature ischemic vascular disease, whereas the apoC-II St. Michael mutation (Gln70Pro, Pro96 extension) in a different family does associate with such disease [1]. In the Toronto kindred, 0 of 14 homozygous subjects and 0 of 23 obligate heterozygotes developed premature vascular events, while in the St. Michael pedigree, both homozygous siblings and several heterozygous relatives had documented premature ischemic vascular disease (p < 0.05 by Fisher's exact test comparing the two families) [1].

Familial chylomicronemia vascular disease genotype-phenotype apoC-II deficiency

Optimal Research and Industrial Applications of Apolipoprotein C-II (Toronto) Based on Verified Differentiation


Negative Control in LPL Activation Assays

Apolipoprotein C-II (Toronto) serves as the definitive negative control in any in vitro LPL activation assay. Because it is completely devoid of LPL cofactor activity while retaining the N-terminal lipid-binding domain (residues 1–68), it can be added at identical concentrations to wild-type apoC-II to demonstrate that observed lipolysis is specifically dependent on the C-terminal activation helix [1][2]. This control is essential for high-throughput screening of LPL modulators, validation of synthetic apoC-II mimetic peptides, and quality control of recombinant apoC-II production batches.

Disulfide-Linked Apolipoprotein Complex Research

The unique C-terminal cysteine (Cys74) of the Toronto variant enables researchers to isolate and characterize covalent apolipoprotein complexes from human plasma. This includes the study of apoB-100:C-IIToronto and apoE:C-IIToronto heterodimers, which are relevant to understanding lipoprotein particle stability, receptor binding alterations, and the role of disulfide exchange in atherogenesis [3]. No other naturally occurring apoC-II variant offers this property.

Genotype-Specific Diagnostic Standard for ApoC-II Deficiency

Clinical laboratories developing mass spectrometry or immunoassay-based methods for apoC-II deficiency screening can use the Toronto variant as a genotype-specific reference standard. Its distinct molecular mass and unique tryptic peptide signature (containing the Thr69–Cys74 fragment) allow it to be distinguished from wild-type apoC-II, St. Michael, and other mutants in a single assay [1][2]. This ensures accurate classification of patient samples according to the specific underlying mutation.

Functional Studies of the C-Terminal Activation Domain

Because the Toronto mutation truncates precisely the region implicated in LPL activation (helix 63–76), the purified protein is an ideal tool for structure-function studies. It can be used in competitive binding experiments with wild-type apoC-II, in domain-swapping studies with chimeric apolipoproteins, and as a baseline for alanine-scanning mutagenesis projects aiming to map the minimal LPL activation epitope [1]. Its null activity provides a clean background against which incremental gains-of-function can be measured.

Quote Request

Request a Quote for apolipoprotein C-II (Toronto)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.